molecular formula C6H4Cl2INO2 B1392977 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol CAS No. 1261365-52-9

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol

Cat. No.: B1392977
CAS No.: 1261365-52-9
M. Wt: 319.91 g/mol
InChI Key: FUULUSWRAABWGU-UHFFFAOYSA-N
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Description

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol is a halogenated pyridine derivative This compound is characterized by the presence of two chlorine atoms, one iodine atom, and a hydroxymethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce chlorine and iodine atoms, followed by the introduction of the hydroxymethyl group through a hydroxymethylation reaction. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove halogen atoms or modify the hydroxymethyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, dehalogenated compounds, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol: Lacks the iodine atom but shares similar structural features.

    2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid: Contains similar halogenation but differs in the functional groups attached to the aromatic ring.

Uniqueness

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these halogens with the hydroxymethyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

2,5-dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2INO2/c7-3-2(1-11)10-6(8)5(12)4(3)9/h11-12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUULUSWRAABWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=N1)Cl)O)I)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227775
Record name 2-Pyridinemethanol, 3,6-dichloro-5-hydroxy-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-52-9
Record name 2-Pyridinemethanol, 3,6-dichloro-5-hydroxy-4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 3,6-dichloro-5-hydroxy-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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